molecular formula C4H8BrNO2S B14385892 1-Bromo-N-ethylethene-1-sulfonamide CAS No. 87975-08-4

1-Bromo-N-ethylethene-1-sulfonamide

Cat. No.: B14385892
CAS No.: 87975-08-4
M. Wt: 214.08 g/mol
InChI Key: HVXFOVGIDNNKHU-UHFFFAOYSA-N
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Description

1-Bromo-N-ethylethene-1-sulfonamide is an organosulfur compound characterized by the presence of a bromine atom, an ethyl group, and a sulfonamide group attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-N-ethylethene-1-sulfonamide can be synthesized through several methods. One common approach involves the bromination of N-ethylethene-1-sulfonamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risk of side reactions .

Mechanism of Action

The mechanism of action of 1-Bromo-N-ethylethene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the sulfonamide group can form hydrogen bonds and interact with biological molecules. These interactions can modulate enzyme activities, protein functions, and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-N-ethylethene-1-sulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

87975-08-4

Molecular Formula

C4H8BrNO2S

Molecular Weight

214.08 g/mol

IUPAC Name

1-bromo-N-ethylethenesulfonamide

InChI

InChI=1S/C4H8BrNO2S/c1-3-6-9(7,8)4(2)5/h6H,2-3H2,1H3

InChI Key

HVXFOVGIDNNKHU-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C(=C)Br

Origin of Product

United States

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